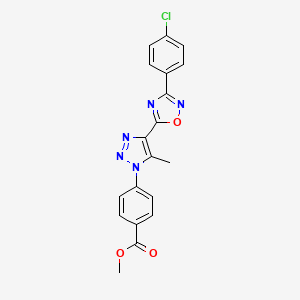
methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate is a complex organic compound that features a combination of several heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the 1,2,3-triazole ring:
Coupling of the heterocyclic units: The final step involves coupling the 1,2,4-oxadiazole and 1,2,3-triazole rings to the benzoate moiety, typically using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the heterocyclic rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings and the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic rings can impart desirable properties such as thermal stability and electronic conductivity, making it useful in the development of advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-chlorobenzoate: Shares the benzoate moiety but lacks the complex heterocyclic structure.
1,2,4-Oxadiazole derivatives: Similar in containing the oxadiazole ring but differ in other structural aspects.
1,2,3-Triazole derivatives: Contain the triazole ring but may have different substituents.
Uniqueness
Methyl 4-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-1H-1,2,3-triazol-1-yl)benzoate is unique due to its combination of multiple heterocyclic rings, which can confer a range of biological and chemical properties not found in simpler compounds .
Propiedades
IUPAC Name |
methyl 4-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c1-11-16(18-21-17(23-28-18)12-3-7-14(20)8-4-12)22-24-25(11)15-9-5-13(6-10-15)19(26)27-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYKDLFUHCPXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
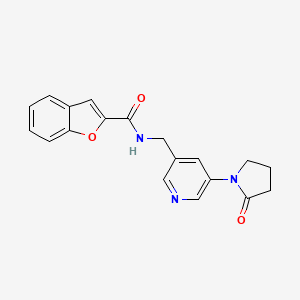

![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide](/img/structure/B2978650.png)
![1-[1-(1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2978654.png)
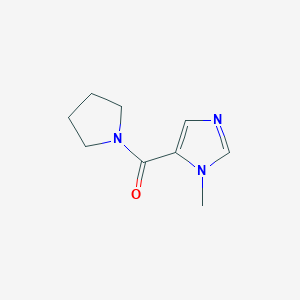
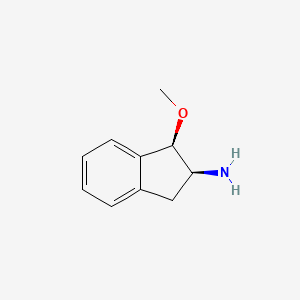
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2978659.png)
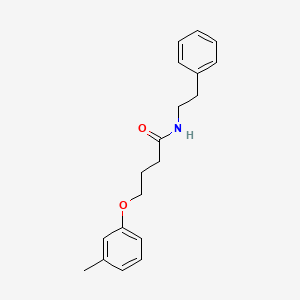
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2978661.png)
![1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2978663.png)
![3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2978664.png)

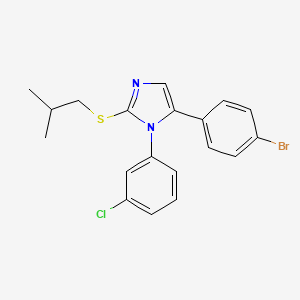
![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)
